molecular formula C23H30FN3 B195606 布洛那新 CAS No. 132810-10-7

布洛那新

货号 B195606
CAS 编号: 132810-10-7
分子量: 367.5 g/mol
InChI 键: XVGOZDAJGBALKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Blonanserin is an atypical antipsychotic approved in Japan in January 2008 . It is significantly more efficacious in the treatment of the negative symptoms of schizophrenia compared to first-generation (typical) antipsychotics . It works by modulating the action of certain chemical messengers in the brain that affect thoughts .


Synthesis Analysis

Blonanserin is mainly metabolized by CYP3A4 . It undergoes hydroxylation of the cyclooctane ring as well as N-oxidation and N-deethylation of the piperazine ring . The N-deethylated and hydroxylated metabolites are active but to a lesser degree than the parent drug .


Molecular Structure Analysis

The molecular weight of Blonanserin is 367.512 and its chemical formula is C23H30FN3 .


Chemical Reactions Analysis

Blonanserin is analyzed by a high-performance liquid chromatographic method coupled with triple quadrupole mass spectrometry (LC-MS/MS) for the analysis of blonanserin and its active metabolite, N-desethyl blonanserin .

科研应用

  1. 功效和安全性:布洛那新在急性精神分裂症症状方面显示出显著改善,耐受性可接受。一项使用布洛那新经皮贴剂治疗急性加重精神分裂症患者的研究显示,与安慰剂相比,在阳性和阴性症状量表(PANSS)评分方面有显著改善(Iwata et al., 2020)

  2. 药理作用:布洛那新作为多巴胺受体2和5-羟色胺受体的拮抗剂。其药理作用,特别是其对血浆浓度和抗5-羟色胺5-HT2A/抗多巴胺D2活性比的影响,已在涉及药物诱导的锥体外系症状(EPS)的研究中进行了调查(Suzuki & Gen, 2012)

  3. 比较疗效:在将布洛那新与卤代哌啶和利培酮等其他抗精神病药物进行比较的试验中,布洛那新显示出非劣效性和更好的改善精神分裂症的阴性症状(Deeks & Keating, 2010)。此外,一项将布洛那新与卤代哌啶进行急性期精神分裂症比较的研究发现,布洛那新在疗效和安全性方面表现出色(García等,2009年)

  4. 药代动力学:对布洛那新经皮贴剂进行了人群药代动力学分析,以评估其特性和在临床环境中贴剂使用不当对其的影响。该研究表明,稳定的血浆布洛那新浓度和多巴胺D2受体占有率可能改善精神分裂症治疗的耐受性(Kitamura et al., 2021)

  5. 临床特点:布洛那新对于5-羟色胺5-HT2C、肾上腺素α1、组胺H1和肌制M1受体等某些受体的亲和力较低,但对5-羟色胺5-HT6受体的亲和力较高。它在精神分裂症的阳性和阴性症状方面均有效,并且通常耐受良好,对代谢副作用和催乳素升高的倾向较低(Tenjin et al., 2013)

  6. 表观遗传效应:通过全基因组DNA甲基化分析研究了布洛那新在脑细胞中的分子机制,显示与神经元分化和轴突生成相关的DNA甲基化发生了显著变化(Murata et al., 2014)

  7. 神经递质外流:研究表明,布洛那新增加了皮层中多巴胺和乙酰胆碱的外流,有助于认知改善。这种外流部分是由于其多巴胺D3受体拮抗作用(Huang et al., 2015)

  8. 在谵妄中的应用:布洛那新已被探讨用于治疗重症监护病房(ICU)患者的谵妄,显示出有希望的结果(Kato et al., 2011)

Safety And Hazards

Blonanserin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

Blonanserin is useful for long-term treatment of chronic schizophrenic patients when the appropriate management of clinical symptoms and adverse drug reactions are applied . It might represent a promising treatment option that partially or completely relieves patients with chronic schizophrenia of polypharmacy . More high-quality studies are needed to verify the efficacy and safety of Blonanserin in the future .

性质

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c1-2-26-13-15-27(16-14-26)23-17-21(18-9-11-19(24)12-10-18)20-7-5-3-4-6-8-22(20)25-23/h9-12,17H,2-8,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGOZDAJGBALKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(CCCCCC3)C(=C2)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048790
Record name Blonanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Blonanserin binds to and inhibits dopamine receptors D2 and D3 as well as the serotonin receptor 5-HT2A with high affinity. Blonanserin has low affinity for other dopamine and serotonin receptors as well as muscarinic, adrenergic, and histamine receptors. This reduces dopaminergic and serotonergic neurotransmission which is thought to produce a reduction in positive and negative symptoms of schizophrenia respectively.
Record name Blonanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Blonanserin

CAS RN

132810-10-7
Record name Blonanserin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132810-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Blonanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132810107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Blonanserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09223
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Blonanserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-ethylpiperazin-1-yl)-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BLONANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ316B4F8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Blonanserin
Reactant of Route 2
Reactant of Route 2
Blonanserin
Reactant of Route 3
Reactant of Route 3
Blonanserin
Reactant of Route 4
Reactant of Route 4
Blonanserin
Reactant of Route 5
Reactant of Route 5
Blonanserin
Reactant of Route 6
Reactant of Route 6
Blonanserin

Citations

For This Compound
2,220
Citations
ED Deeks, GM Keating - CNS drugs, 2010 - Springer
… reactions associated with blonanserin in noncomparative long-… blonanserin with respect to other antipsychotic agents. In the meantime, available clinical data suggest that blonanserin is …
Number of citations: 141 link.springer.com
T Tenjin, S Miyamoto, Y Ninomiya… - Neuropsychiatric …, 2013 - Taylor & Francis
… trials, blonanserin had … Blonanserin is generally well tolerated and has a low propensity to cause metabolic side effects and prolactin elevation. We recently reported that blonanserin …
Number of citations: 74 www.tandfonline.com
T Kishi, Y Matsuda, H Nakamura, N Iwata - Journal of psychiatric research, 2013 - Elsevier
… that although blonanserin has a more beneficial effect on negative symptoms than haloperidol, there was a significant difference in the adverse events profile between blonanserin and …
Number of citations: 67 www.sciencedirect.com
E Garcia, M Robert, F Peris, H Nakamura, N Sato… - CNS drugs, 2009 - Springer
… blonanserin 10 mg as early as week 1 and with blonanserin … Blonanserin 10 mg showed higher efficacy than blonanserin … Previous studies have demonstrated that blonanserin is …
Number of citations: 115 link.springer.com
T Kishi, Y Matsui, Y Matsuda, A Katsuki… - …, 2019 - thieme-connect.com
… Blonanserin was superior to aripiprazole in improvement of Positive and Negative … blonanserin for schizophrenia is comparable with that of other antipsychotics, and blonanserin …
Number of citations: 25 www.thieme-connect.com
J Yang, WM Bahk, HS Cho, YW Jeon… - Clinical …, 2010 - journals.lww.com
… blonanserin and 103 receiving risperidone were included in the analysis. In this study, noninferiority between blonanserin … −23.48 ± 19.73 for the blonanserin group and −25.40 ± 18.38 …
Number of citations: 76 journals.lww.com
N Iwata, J Ishigooka, WH Kim, BH Yoon, SK Lin… - Schizophrenia …, 2020 - Elsevier
… study was 76% with the blonanserin 40 mg patch and 83% with blonanserin 80 mg, which … rate seen with blonanserin tablets in a randomized, multicenter trial of blonanserin versus …
Number of citations: 29 www.sciencedirect.com
H Hida, A Mouri, K Mori, Y Matsumoto, T Seki… - …, 2015 - nature.com
… The aim of this study was to examine the effect of blonanserin on the impairment of visual-… effect of blonanserin on impairment of visual-recognition memory. We found that blonanserin …
Number of citations: 44 www.nature.com
Y Inoue, K Tsuchimori, H Nakamura - Journal of Pharmacological Sciences, 2021 - Elsevier
… To understand the safety and effectiveness of blonanserin in … the clinical usefulness of blonanserin in patients with … In conclusion, blonanserin is considered a beneficial drug in …
Number of citations: 14 www.sciencedirect.com
Y Ohno, M Okano, J Imaki, A Tatara, T Okumura… - Pharmacology …, 2010 - Elsevier
… Blonanserin is a novel antipsychotic agent that preferentially interacts with dopamine D 2 and 5-HT 2A receptors. To assess the atypical properties of blonanserin, we … of blonanserin, in …
Number of citations: 48 www.sciencedirect.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。